Lumefantrine -

Lumefantrine

Catalog Number: EVT-8042429
CAS Number:
Molecular Formula: C30H32Cl3NO
Molecular Weight: 528.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lumefantrine is an antimalarial compound primarily used in combination with artemether for the treatment of uncomplicated malaria caused by Plasmodium falciparum. It is classified as a phenanthrene methanol derivative and is known for its efficacy in reducing malaria-related morbidity and mortality, particularly in endemic regions. Lumefantrine works by inhibiting the growth of the malaria parasite within red blood cells.

Source

Lumefantrine was first synthesized in the 1980s and has been included in the World Health Organization's list of essential medicines due to its effectiveness and safety profile. It is usually administered in fixed-dose combinations with artemether, enhancing therapeutic outcomes and preventing resistance development.

Classification
  • Chemical Class: Phenanthrene derivatives
  • Therapeutic Class: Antimalarial agents
  • Mechanism of Action: Inhibits the heme detoxification process in malaria parasites.
Synthesis Analysis

Methods

The synthesis of lumefantrine involves several steps, typically including Friedel-Crafts acylation, reduction, and substitution reactions. A notable method includes:

  1. Friedel-Crafts Reaction: Reacting 2,7-dichloro-4-fluorobenzoyl chloride with an aromatic compound in the presence of anhydrous aluminum chloride.
  2. Reduction: Using sodium borohydride to reduce the resultant ketone.
  3. Substitution Reaction: Introducing n-butylamine to form an amine derivative.
  4. Condensation Reaction: Reacting with p-chlorobenzaldehyde under alkaline conditions.
  5. Final Substitution: Using deuterated n-bromobutane to yield lumefantrine .

Technical Details

Molecular Structure Analysis

Structure

Lumefantrine has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C30H32Cl2N2OC_{30}H_{32}Cl_2N_2O, and it has a molecular weight of approximately 528.49 g/mol.

Data

  • IUPAC Name: (2S)-[(2S)-[(2S)-[(2S)-[(2R)-[[(2R)-[[(2R)-[[(2R)-[[(2S)-[[(2R)-[[(2S)-[[(2R)-[[(2S)-[[(2S)-[[(3-chloro-4-(trifluoromethyl)phenyl)(3-chloro-4-(trifluoromethyl)phenyl)methyl]amino]methyl]amino]methyl]amino]methyl]amino]methyl]amino]methyl]amino]methyl]amino]methyl]
  • Melting Point: Approximately 123-125 °C
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

Lumefantrine undergoes various chemical reactions that are crucial for its synthesis and potential modifications:

  1. Acylation: The introduction of acyl groups via Friedel-Crafts reactions.
  2. Reduction: Converting ketones to alcohols using reducing agents like sodium borohydride.
  3. Substitution Reactions: Involving nucleophilic attacks on electrophilic centers, particularly during the formation of amines.

Technical Details

The reaction conditions such as temperature, pressure, and choice of solvent significantly influence the outcome of these reactions. For example, the use of dichloromethane as a solvent during acylation helps stabilize reactive intermediates, leading to higher yields .

Mechanism of Action

Lumefantrine's mechanism primarily involves interference with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin degradation. By inhibiting this detoxification process, lumefantrine causes accumulation of toxic heme within the parasite, leading to its death.

Process

  1. Heme Accumulation: Lumefantrine binds to heme, preventing its conversion to non-toxic forms.
  2. Parasite Death: The buildup of toxic heme leads to oxidative stress within the parasite, ultimately resulting in cell death.

Data

Studies indicate that lumefantrine exhibits a prolonged half-life, allowing for sustained therapeutic effects when administered in combination therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder
  • Odor: Odorless
  • Density: Approximately 1.25 g/cm³

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Effective within a pH range typical for human physiology (around 7.4).

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for quantifying lumefantrine in pharmaceutical formulations, demonstrating high specificity and accuracy across various concentrations .

Applications

Scientific Uses

Lumefantrine is primarily used in:

  • Malaria Treatment: As part of combination therapies with artemether for treating uncomplicated Plasmodium falciparum malaria.
  • Research Applications: Studied for its pharmacokinetics and pharmacodynamics to optimize dosing regimens and improve therapeutic outcomes.

Additionally, advancements in analytical methods allow for better quality control in pharmaceutical preparations containing lumefantrine, ensuring efficacy and safety for patients .

Introduction to Lumefantrine in Antimalarial Chemotherapy

Historical Development and Global Health Context

  • Origins and Rationale for Combination Therapy: Lumefantrine was developed during Project 523, a Chinese military initiative targeting antimalarial agents. Initially synthesized as benflumetol, it was designed to overcome limitations of quinolines like halofantrine, which exhibited cardiotoxicity. Lumefantrine’s low solubility and high lipophilicity delayed its adoption until the 1990s, when Novartis co-formulated it with artemether as Coartem®—the first fixed-dose ACT prequalified by WHO (2001) [7] [10]. This development coincided with malaria’s resurgence in Africa due to pyrethroid insecticide resistance and failing monotherapies, exemplified by a 2000 KwaZulu-Natal epidemic where sulfadoxine-pyrimethamine cure rates plummeted to 11% [9].

  • Global Adoption and Impact: The WHO’s 2006 ACT mandate catalyzed lumefantrine’s global deployment. In KwaZulu-Natal, replacing sulfadoxine-pyrimethamine with artemether-lumefantrine alongside DDT-based vector control reduced malaria-related admissions and deaths by 89% within one year, with near-elimination (99% case reduction) by 2003 [9]. Similar efficacy was documented in Colombia (100% PCR-corrected cure rate in 2019) and Ethiopia (100% in 2024), confirming its robustness across diverse transmission settings [1] [6].

Table 1: Therapeutic Efficacy of Artemether-Lumefantrine in Sentinel Surveillance Studies

LocationYearSample SizePCR-Corrected Cure Rate (%)Parasite Clearance by Day 3 (%)
KwaZulu-Natal, SA20029899%100%
Quibdó, Colombia201983100%100%
Metehara, Ethiopia202473100%100%

Role in Artemisinin-Based Combination Therapies (ACTs)

Complementary Pharmacological Synergy

  • Mechanism of Action: Lumefantrine disrupts heme detoxification in Plasmodium digestive vacuoles. Unlike artemisinins that generate free radicals via endoperoxide cleavage, lumefantrine forms complexes with heme, inhibiting crystallization into non-toxic hemozoin. This causes toxic heme accumulation, rupturing parasite membranes [3] [5]. While artemether achieves a 10,000-fold parasite reduction per asexual cycle, lumefantrine’s slower action eliminates residual parasites, minimizing recrudescence [8].

  • Pharmacokinetic Optimization: Artemether’s short half-life (1–3 hours) contrasts with lumefantrine’s extended elimination phase (4–10 days). This tandem provides rapid clinical response followed by post-treatment prophylaxis. However, lumefantrine’s absorption is food-dependent; high-fat meals increase bioavailability 16-fold, necessitating co-administration with lipids [5] [8]. Genetic polymorphisms in CYP3A4 (which metabolizes lumefantrine to desbutyl-lumefantrine) also cause interindividual variability, impacting cure rates in malnourished populations [8].

Efficacy Against Transmission and Resistance

  • Gametocytocidal Effects: ACTs containing lumefantrine reduce transmission by clearing gametocytes. In Colombia, gametocyte prevalence dropped from 6.3% at diagnosis to 0% by day 7 post-treatment, while KwaZulu-Natal documented reduced infectiousness to mosquitoes [1] [9]. This community-level impact is critical in low-transmission settings targeting elimination.

  • Barrier to Resistance: Artemisinin’s rapid parasite reduction minimizes biomass exposure to lumefantrine, delaying resistance selection. Pfmdr1 gene amplification—associated with decreased lumefantrine susceptibility—occurs at lower rates in ACTs than monotherapies. No validated lumefantrine resistance markers exist, though Pfmdr1 polymorphisms (e.g., N86Y) may alter IC₅₀ values [5] [8].

Current Challenges and Strategic Importance

Emerging Threats to Efficacy

  • Artemisinin Partial Resistance: Delayed parasite clearance (≥72 hours) linked to Pfkelch13 mutations (e.g., R561T) threatens ACT efficacy. Although Colombia’s 2019 study found no Pfkelch13 variants [1], Ethiopia (2024) reported rising prevalence of candidate markers (e.g., P675S) [6]. Artemisinin resistance elevates reliance on partner drugs; lumefantrine failure would collapse first-line defenses.

  • Pharmacokinetic Vulnerabilities: Subtherapeutic lumefantrine concentrations (<200 ng/mL on day 7) correlate with recrudescence in high-transmission areas. This stems from variable food intake during illness, pediatric formulation palatability issues, and drug interactions (e.g., with HIV NNRTIs) [8]. In Uganda, unsupervised dosing lowered lumefantrine exposure, increasing re-infection risk [8].

Table 2: Genetic Markers Associated with Altered Lumefantrine Susceptibility

GeneMutation/AmplificationSignificance
Pfmdr1N86YModest increase in lumefantrine IC₅₀ in vitro
Pfmdr1Y184FConfers lumefantrine hypersusceptibility
Pfmdr1Copy number variationAmplification linked to reduced susceptibility
Pfkelch13Artemisinin-associatedIndirect risk via increased lumefantrine exposure

Properties

Product Name

Lumefantrine

IUPAC Name

2-(dibutylamino)-1-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol

Molecular Formula

C30H32Cl3NO

Molecular Weight

528.9 g/mol

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3

InChI Key

DYLGFOYVTXJFJP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.